molecular formula C10H16BNO2S B2957906 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1662682-33-8

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B2957906
CAS No.: 1662682-33-8
M. Wt: 225.11
InChI Key: PKQNVRKSVXSVKS-UHFFFAOYSA-N
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Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a thiazole ring, a boronic ester group, and a methyl group. It is known for its utility in various chemical reactions, particularly in cross-coupling reactions, which are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of 4-methylthiazole with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, where a palladium catalyst is used to facilitate the borylation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of reactions, including:

  • Cross-Coupling Reactions: These reactions are essential in forming carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura cross-coupling is a notable example.

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

  • Substitution Reactions: The boronic ester group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in cross-coupling reactions.

  • Boronic Acids: Common reagents for borylation reactions.

  • Solvents: Organic solvents such as dichloromethane or toluene are often used.

Major Products Formed:

  • Coupling Products: Various biaryls and heteroaryls can be synthesized through cross-coupling reactions.

  • Oxidation/Reduction Products: Different oxidation states of the thiazole ring and boronic ester derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular structures.

Biology: In biological research, 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is used in the study of enzyme inhibitors and receptor ligands. Its derivatives can be employed in the design of new drugs.

Medicine: The compound's derivatives are explored for their potential therapeutic effects. They may serve as intermediates in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the chemical industry, this compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one

Uniqueness: 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its thiazole ring, which imparts distinct chemical properties compared to pyrimidines or ketones. This structural difference influences its reactivity and applications in organic synthesis and drug development.

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2S/c1-7-8(15-6-12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQNVRKSVXSVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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